

Bis(4-methoxybenzyl)amine hydrochloride chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Bis(4-methoxybenzyl)amine hydrochloride

Cat. No.: B3022555

[Get Quote](#)

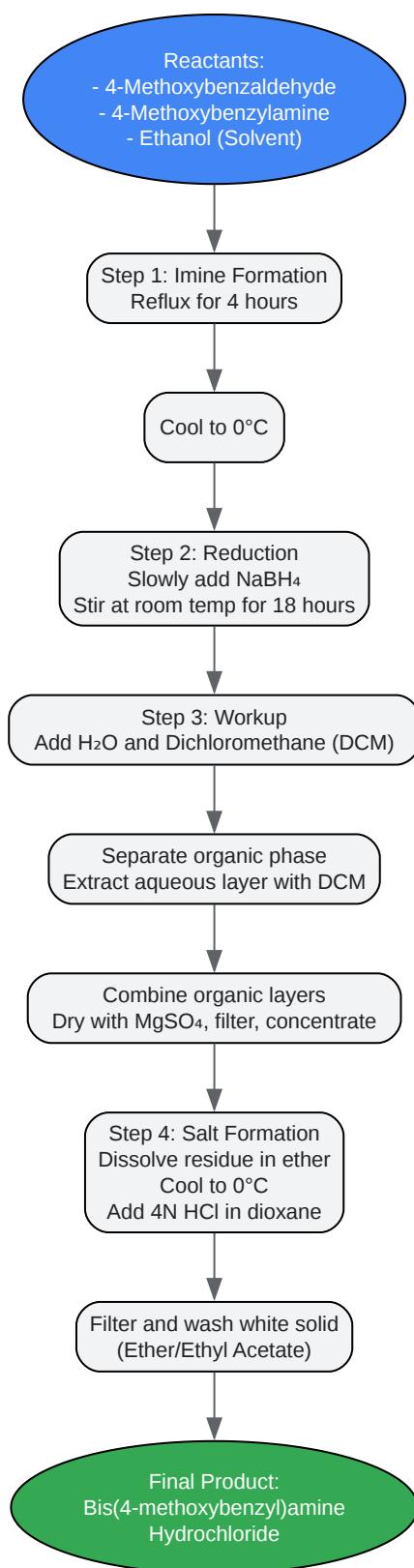
An In-depth Technical Guide to **Bis(4-methoxybenzyl)amine Hydrochloride**: Properties, Synthesis, and Applications

Introduction

Bis(4-methoxybenzyl)amine hydrochloride is a secondary amine salt of significant interest in the fields of organic and medicinal chemistry. Its structure, featuring two para-methoxybenzyl (PMB) groups, makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly active pharmaceutical ingredients (APIs).^[1] The presence of the PMB moiety, a well-established protecting group, imparts unique reactivity and utility to the molecule. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, methods for its characterization, and insights into its applications for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

Bis(4-methoxybenzyl)amine hydrochloride is the salt form of N,N-bis(4-methoxybenzyl)amine, an aromatic amine.^{[2][3]} The hydrochloride form enhances the compound's stability and simplifies handling by converting the basic free amine into a crystalline, often more manageable, solid.


Caption: Chemical Structure of **Bis(4-methoxybenzyl)amine Hydrochloride**.

The key physicochemical properties are summarized in the table below, distinguishing between the hydrochloride salt and its corresponding free base.

Property	Bis(4-methoxybenzyl)amine Hydrochloride	Bis(4-methoxybenzyl)amine (Free Base)	Reference(s)
CAS Number	854391-95-0	17061-62-0	[4][5][6]
Molecular Formula	C ₁₆ H ₂₀ CINO ₂	C ₁₆ H ₁₉ NO ₂	[5][6][7]
Molecular Weight	293.79 g/mol	257.33 g/mol	[2][5][6]
Appearance	White solid	White crystal (sticky) or liquid	[4]
Purity	Typically ≥97%	Typically ≥97%	[5]
SMILES	COC1=CC=C(C=C1) CNCC2=CC=C(C=C2))OC.Cl	COc1ccc(cc1)CNCc1c cc(cc1)OC	[5]

Synthesis Pathway: Reductive Amination

The most common and efficient method for preparing bis(4-methoxybenzyl)amine is through the reductive amination of 4-methoxybenzaldehyde with 4-methoxybenzylamine.[1] This process first involves the formation of an intermediate imine, which is then reduced *in situ* to the desired secondary amine. The final step involves acidification to produce the stable hydrochloride salt.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of Bis(4-methoxybenzyl)amine HCl.

Detailed Experimental Protocol

This protocol is based on established laboratory procedures for reductive amination.[\[4\]](#)

Materials:

- p-Methoxybenzaldehyde
- 4-Methoxybenzylamine
- Ethanol, anhydrous
- Sodium borohydride (NaBH_4)
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO_4)
- Diethyl ether
- 4N HCl in dioxane

Procedure:

- **Imine Formation:** In a round-bottom flask, combine 4-methoxybenzaldehyde (1.0 eq) and 4-methoxybenzylamine (1.0 eq) in ethanol. Heat the mixture to reflux and maintain for 4 hours. The initial reaction forms the N-(4-methoxybenzylidene)-N-(4-methoxybenzyl)amine intermediate.
- **Reduction:** Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.0 eq) portion-wise to manage the exothermic reaction. Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 18 hours to ensure complete reduction of the imine.
- **Aqueous Workup:** Cool the mixture again to 0°C and carefully add water to quench any unreacted NaBH_4 . Add dichloromethane to the flask to begin the extraction process.

- Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic phase. Extract the aqueous layer two more times with dichloromethane to maximize product recovery.[4] Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude free amine as a residue.
- Hydrochloride Salt Formation: Dissolve the residue in diethyl ether and cool the solution to 0°C. Slowly add a solution of 4N HCl in dioxane dropwise with stirring. A white solid will precipitate.[4]
- Isolation: Continue stirring at 0°C for approximately 2 hours. Collect the white solid by filtration, wash it with a cold mixture of ether/ethyl acetate, and dry it under vacuum to afford the final product, **bis(4-methoxybenzyl)amine hydrochloride**, in high yield (typically >90%).[4]

Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard techniques employed.

Nuclear Magnetic Resonance (NMR)

¹H NMR is particularly informative for confirming the structure. The spectrum for the hydrochloride salt shows distinct signals for the ammonium, aromatic, benzylic, and methoxy protons.

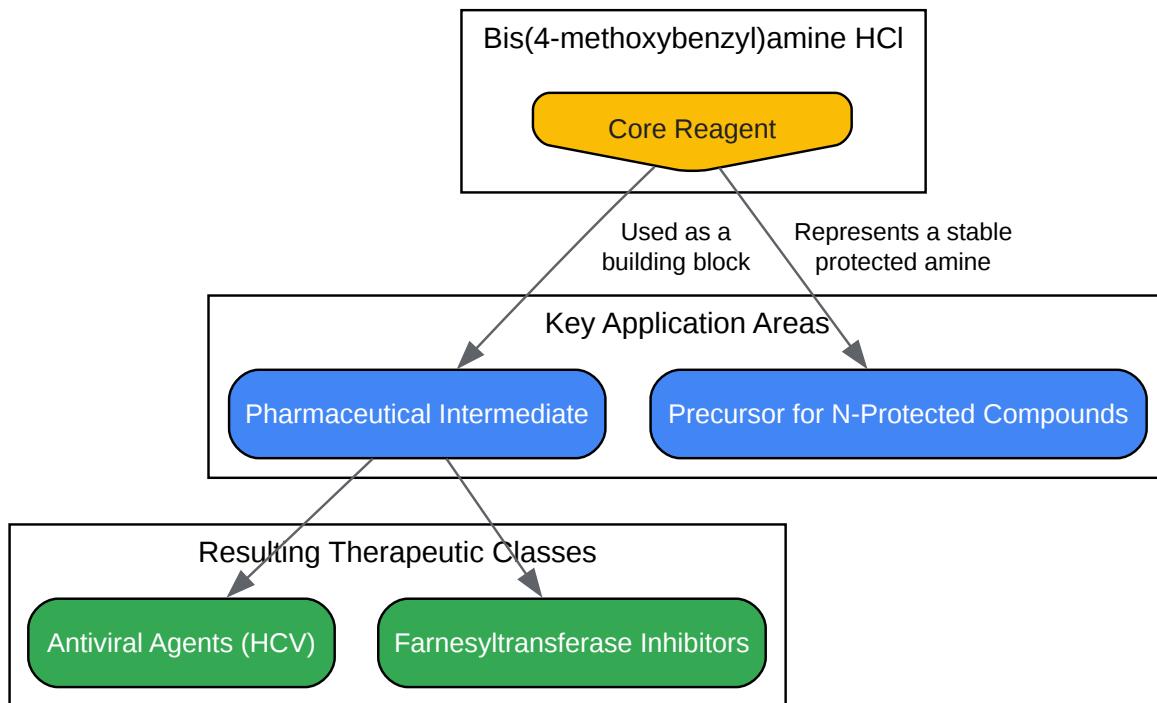
Chemical Shift (δ)	Multiplicity	Integration	Assignment	Reference
~9.40 ppm	Singlet	2H	NH_2^+ (Ammonium protons)	[4]
~7.45 ppm	Doublet	4H	Aromatic protons (ortho to CH_2)	[4]
~6.98 ppm	Doublet	4H	Aromatic protons (ortho to OCH_3)	[4]
~4.03 ppm	Singlet	4H	CH_2 (Benzylic protons)	[4]
~3.77 ppm	Singlet	6H	OCH_3 (Methoxy protons)	[4]
(Data corresponds to a spectrum run in DMSO-d ₆ at 300 MHz)[4]				

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions for the hydrochloride salt include:

- N-H Stretch: A broad band in the range of 2400-2800 cm^{-1} , characteristic of an ammonium salt.
- C-H Stretch (Aromatic): Signals just above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Signals just below 3000 cm^{-1} (for CH_2 and CH_3 groups).
- C=C Stretch (Aromatic): Peaks in the 1610-1580 cm^{-1} and 1510-1450 cm^{-1} regions.

- C-O Stretch (Ether): A strong absorption around 1250 cm^{-1} (asymmetric) and 1030 cm^{-1} (symmetric).


Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the parent compound (the free base). Under typical Electron Ionization (EI) or Electrospray Ionization (ESI), the analysis would show the mass of the protonated free base $[\text{M}+\text{H}]^+$ at an m/z of approximately 258.15.[\[8\]](#)

Applications in Research and Drug Development

Bis(4-methoxybenzyl)amine serves primarily as a versatile intermediate in pharmaceutical synthesis. Its utility stems from the properties of the 4-methoxybenzyl (PMB) groups.

- Pharmaceutical Intermediate: The compound is a key building block for more complex molecules. It has been utilized as a reagent in the synthesis of farnesyltransferase inhibitors and in the preparation of (heteroaryl amino)triazolamines, which have shown potential as antiviral agents for treating HCV infection.[\[3\]](#)
- Protecting Group Chemistry: The PMB group is a widely used protecting group for amines. While bis(4-methoxybenzyl)amine itself is a product, its structure is emblematic of secondary amines protected with PMB groups. These groups are stable under a variety of conditions but can be readily cleaved under oxidative or strongly acidic conditions (e.g., with DDQ or TFA), providing an orthogonal deprotection strategy in multi-step syntheses.[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: Role of Bis(4-methoxybenzyl)amine in pharmaceutical synthesis pathways.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **bis(4-methoxybenzyl)amine hydrochloride** is essential. The compound is classified as an irritant and can cause skin and eye damage.

Hazard Identification

Hazard Class	GHS Statement	Reference(s)
Skin Corrosion/Irritation	H314: Causes severe skin burns and eye damage / H315: Causes skin irritation	[2] [10]
Serious Eye Damage/Irritation	H318: Causes serious eye damage / H319: Causes serious eye irritation	[2] [10]

Recommended Handling and PPE

- Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[10][11]
- Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and tightly fitting safety goggles or a face shield.[10][11][12]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][13]

Storage

- Store in a cool, dry, and well-ventilated area.
- Keep the container tightly closed and sealed when not in use.[10][13]
- Store away from incompatible materials such as strong oxidizing agents and strong acids. [12][13]

First Aid Measures

- Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[10][13]
- Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][12]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[7][10]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BIS-(4-METHOXY-BENZYL)-AMINE synthesis - chemicalbook [chemicalbook.com]
- 2. Bis(4-methoxybenzyl)amine | C16H19NO2 | CID 714952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BIS-(4-METHOXY-BENZYL)-AMINE | 17061-62-0 [chemicalbook.com]
- 4. BIS(4-METHOXYBENZYL)AMINE HCL SALT | 854391-95-0 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. PubChemLite - Bis(4-methoxybenzyl)amine (C16H19NO2) [pubchemlite.lcsb.uni.lu]
- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Bis(4-methoxybenzyl)amine hydrochloride chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3022555#bis-4-methoxybenzyl-amine-hydrochloride-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com